3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE
Overview
Description
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE is a heterocyclic organic compound with significant biological importance. It belongs to the class of indenoimidazole derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of hydroxyl and sulfanylidene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE typically involves the cyclization of ninhydrin with urea derivatives under acidic conditions. The reaction is facilitated by the reactivity of the C-2 position of ninhydrin towards nucleophiles . The process can be summarized as follows:
Starting Materials: Ninhydrin and urea derivatives.
Reaction Conditions: Acid-catalyzed cyclization in a suitable solvent such as dioxane.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of indenoimidazole ketones or aldehydes.
Reduction: Formation of thiol-substituted indenoimidazoles.
Substitution: Formation of various substituted indenoimidazole derivatives.
Scientific Research Applications
3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3A,8A-DIHYDROXY-1-PHENYL-1,3,3A,8A-TETRAHYDRO-INDENO[1,2-D]IMIDAZOLE-2,8-DIONE: Similar structure but lacks the sulfanylidene group.
3A,8A-DIHYDROXY-1-PHENYL-2-THIOXO-2,3,3A,8A-TETRAHYDRO-1H-INDENO[1,2-D]IMIDAZOL-8-ONE: Contains a thioxo group instead of a sulfanylidene group.
Uniqueness
The presence of both hydroxyl and sulfanylidene groups in 3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3a,8b-dihydroxy-2-sulfanylidene-1,3-dihydroindeno[1,2-d]imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-7-5-3-1-2-4-6(5)9(14)10(7,15)12-8(16)11-9/h1-4,14-15H,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUGYOJFCCLRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(NC(=S)N3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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